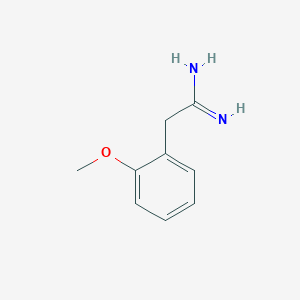
2-(2-Methoxyphenyl)ethanimidamide
Descripción general
Descripción
“2-(2-Methoxyphenyl)ethanimidamide” is an organic compound with the empirical formula C9H12N2O and a molecular weight of 164.20 . It is also known as MEPA or N-methoxy-2-phenylethanamide.
Molecular Structure Analysis
The SMILES string for “2-(2-Methoxyphenyl)ethanimidamide” isCOC1=C(CC(N)=N)C=CC=C1 . The InChI is 1S/C9H12N2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) . Physical And Chemical Properties Analysis
“2-(2-Methoxyphenyl)ethanimidamide” is a solid . Its molecular weight is 164.20 .Aplicaciones Científicas De Investigación
Environmental and Biological Impact
Methoxychlor, a structurally related compound, has been examined for its environmental and biological effects. A study on human intestinal bacterium Eubacterium limosum under anaerobic conditions revealed that it could transform methoxychlor, suggesting a metabolic fate in the human gut that might contribute to its detoxification (Yim et al., 2008). Another investigation into the endocrine disruptor properties of methoxychlor explored its metabolism by human cytochromes P450, showing differences in enantiomer formation across various P450 isoforms, which is crucial for understanding its biochemical impact (Hu & Kupfer, 2002). The reductive dechlorination by environmental bacterial species points to a significant pathway for methoxychlor's degradation in natural submerged environments, highlighting the role of bacteria in mitigating its environmental presence (Satsuma & Masuda, 2012).
Chemical Analysis and Synthesis
The synthesis and chemical analysis of substances structurally related to 2-(2-Methoxyphenyl)ethanimidamide, such as the hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, were characterized using various analytical methods, including GC-MS and LC-MS, offering insights into the structural and functional properties of these compounds (Zuba & Sekuła, 2013). Another study focused on the hydrogenation of arenes in biphasic media, including compounds related to 2-(2-Methoxyphenyl)ethanimidamide, demonstrating the potential for chemical transformations in supercritical fluid media (Bonilla, James, & Jessop, 2000).
Pharmacological and Toxicological Insights
While focusing on the scientific applications and excluding direct drug use and side effects, it's worth noting that the broader category of methoxyphenyl compounds has been studied for their impact on biological systems, including their metabolism and the role of cytochrome P450 enzymes in processing these substances (Nielsen et al., 2017). These insights contribute to a deeper understanding of their pharmacokinetics and potential environmental and health implications.
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMABASQGRHLSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)ethanimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




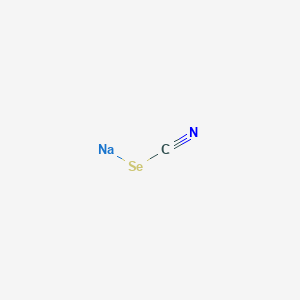
![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)
![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline;dichloride](/img/structure/B1498684.png)
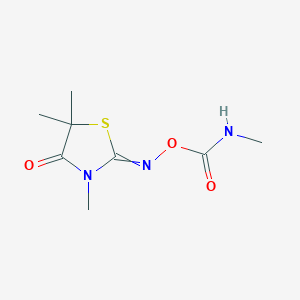


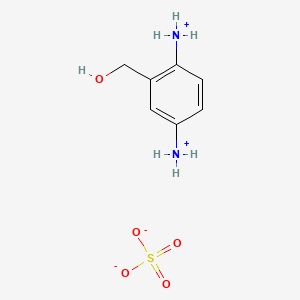

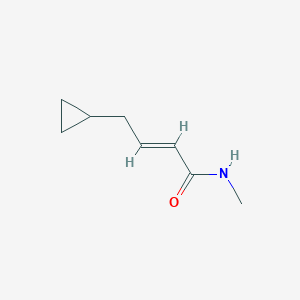


![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)
